

# Electronic band structure of bismuth oxyselenide (Bi<sub>2</sub>O<sub>2</sub>Se)

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An In-depth Technical Guide to the Electronic Band Structure of Bismuth **Oxyselenide** (Bi<sub>2</sub>O<sub>2</sub>Se)

## Abstract

Bismuth **Oxyselenide** (Bi<sub>2</sub>O<sub>2</sub>Se) has rapidly emerged as a highly promising two-dimensional (2D) semiconductor for next-generation electronics and optoelectronics. This is attributed to a unique combination of properties including ultrahigh electron mobility, a moderate and tunable band gap, and excellent stability in ambient conditions.[1][2][3][4] Unlike many other 2D materials that are bound by weak van der Waals forces, the layers in Bi<sub>2</sub>O<sub>2</sub>Se are held together by stronger electrostatic interactions.[2][4] This guide provides a comprehensive technical overview of the electronic band structure of Bi<sub>2</sub>O<sub>2</sub>Se, focusing on its fundamental properties, the tunability of its electronic characteristics through physical parameters, and the experimental methodologies used for its synthesis and characterization.

## Fundamental Electronic Properties

Bi<sub>2</sub>O<sub>2</sub>Se crystallizes in a body-centered tetragonal lattice with the I4/mmm space group.[3][4][5] Its structure consists of [Bi<sub>2</sub>O<sub>2</sub>]<sup>n<sub>2n</sub>+</sup> cationic layers and [Se]<sup>n<sub>2n</sub>-</sup> anionic layers stacked alternately along the c-axis.[4][5][6] This layered nature, governed by electrostatic forces rather than van der Waals interactions, is fundamental to its electronic properties.[2]

The material is an indirect band gap semiconductor.[2][5] First-principles calculations and experimental measurements from Angle-Resolved Photoemission Spectroscopy (ARPES)

consistently show that the Conduction Band Minimum (CBM) is located at the  $\Gamma$  point of the Brillouin zone, while the Valence Band Maximum (VBM) is at the X point.[5] This indirect nature is a critical factor for its application in optoelectronic devices. The bands near the CBM are steeply dispersive, which corresponds to a very low in-plane electron effective mass ( $m^*$ ) of approximately  $0.14 m_0$  (where  $m_0$  is the free electron mass).[2][4][5][7] This low effective mass is a primary reason for the ultrahigh electron mobility observed in the material.[5]

**Table 1: Key Electronic Properties of Bulk Bi<sub>2</sub>O<sub>2</sub>Se**

Property	Experimental Value	Theoretical Value	Source
Band Gap (E <sub>g</sub> )	~0.8 eV	~0.85 eV	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
0.95 ± 0.01 eV	-	<a href="#">[7]</a> <a href="#">[9]</a>	
-	0.7 eV (MBJ+SOC)	<a href="#">[10]</a>	
Band Gap Type	Indirect (VBM at X, CBM at $\Gamma$ )	Indirect	<a href="#">[5]</a>
Electron Effective Mass ( $m^*$ )	0.14 ± 0.02 $m_0$	0.12 $m_0$ (Bulk)	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[10]</a>
Room Temperature Mobility ( $\mu$ )	up to 450 cm <sup>2</sup> V <sup>-1</sup> s <sup>-1</sup>	up to 940 cm <sup>2</sup> V <sup>-1</sup> s <sup>-1</sup>	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[10]</a>
Low Temperature Mobility ( $\mu$ )	>20,000 cm <sup>2</sup> V <sup>-1</sup> s <sup>-1</sup>	-	<a href="#">[4]</a>

## Tunability of the Electronic Band Structure

A key advantage of Bi<sub>2</sub>O<sub>2</sub>Se is that its electronic properties are not fixed but can be actively tuned by external parameters such as thickness, strain, and defects.

## The Influence of Quantum Confinement (Thickness)

The electronic band structure of Bi<sub>2</sub>O<sub>2</sub>Se is strongly dependent on the material's thickness.[1] [4] Due to quantum confinement effects, the band gap increases as the number of layers decreases.[10][11] This tunability allows for the engineering of the optical and electronic properties for specific applications. While bulk Bi<sub>2</sub>O<sub>2</sub>Se has a band gap of around 0.8 eV, this can increase significantly in atomically thin layers.[4][12]

**Table 2: Thickness-Dependent Band Gap of Bi2O2Se**

Number of Layers	Band Gap (eV)	Method	Source
Bulk (>8 layers)	~0.8 eV	Experimental (ARPES)	[4][10]
Bulk	~1.5 eV (Optical)	Experimental (Optical)	[10][11]
Monolayer	1.17 - 3.08 eV	Theoretical (HSE06)	[1][8]
Monolayer	~1.3 eV	Theoretical	[10]
Monolayer	1.95 eV	Theoretical	[12]
Monolayer	2.34 eV (Optical)	Theoretical (DFT)	[11]

## The Role of Strain Engineering

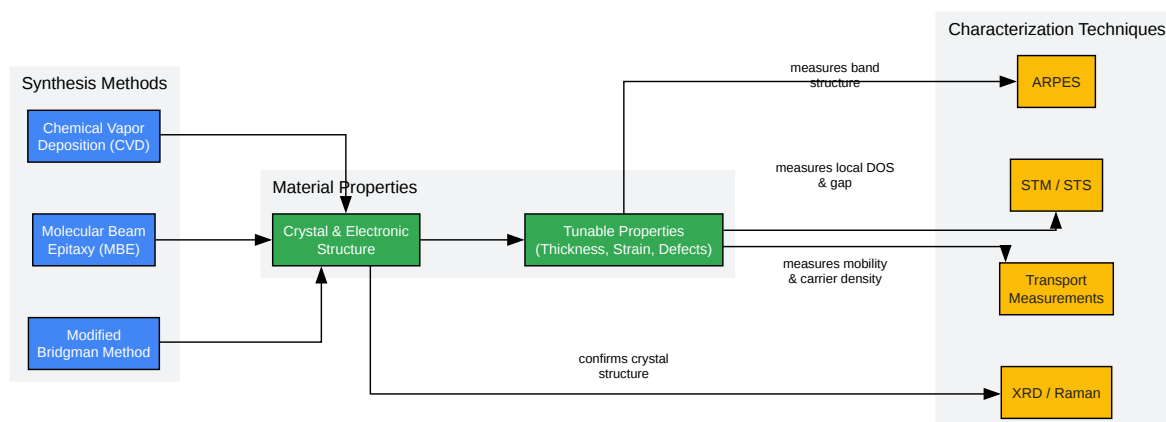
Applying mechanical strain is a powerful method to modulate the electronic properties of Bi2O2Se.[1][8] Both theoretical calculations and experimental results show that the band gap can be engineered over a wide range.[1][13] Compressive strain generally increases the band gap, while tensile strain reduces it.[13] Notably, a large tensile strain of ~8% can lead to the closing of the band gap, inducing a semiconductor-to-metal transition.[1][8] Furthermore, specific strain conditions can potentially convert the material from an indirect to a direct band gap semiconductor, which would have significant implications for its use in light-emitting devices.[10]

**Table 3: Effect of Biaxial Strain on the Band Gap of Bi2O2Se**

Strain Type	Strain Magnitude	Effect on Band Gap	Source
Compressive	-3%	Decreases	[13]
Tensile	+3%	Decreases	[13]
Tensile	~8% (Bilayer)	Closes (Semiconductor-Metal Transition)	[1][8]
Varies	Varies	Can induce indirect- to-direct transition	[10]

## The Impact of Intrinsic Point Defects

Point defects, which are inevitably present during material synthesis, play a crucial role in determining the electronic characteristics of Bi<sub>2</sub>O<sub>2</sub>Se.[14] The most common native point defects are Selenium vacancies (V<sub>Se</sub>) and Oxygen vacancies (V<sub>O</sub>).[15][16] Theoretical calculations show that under Se-poor growth conditions, Se vacancies have a low formation energy and act as shallow donors.[3][17] These defects donate electrons, which shifts the Fermi level into the conduction band and is the primary reason for the intrinsic n-type behavior commonly observed in as-grown Bi<sub>2</sub>O<sub>2</sub>Se.[3][16][18] Defect engineering, for instance through controlled argon plasma treatment, can be used to modify carrier concentration and electronic transport properties.[15][19]

Logical Flow of Bi<sub>2</sub>O<sub>2</sub>Se Research

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*Logical relationship between synthesis, properties, and characterization.*

## Experimental Methodologies

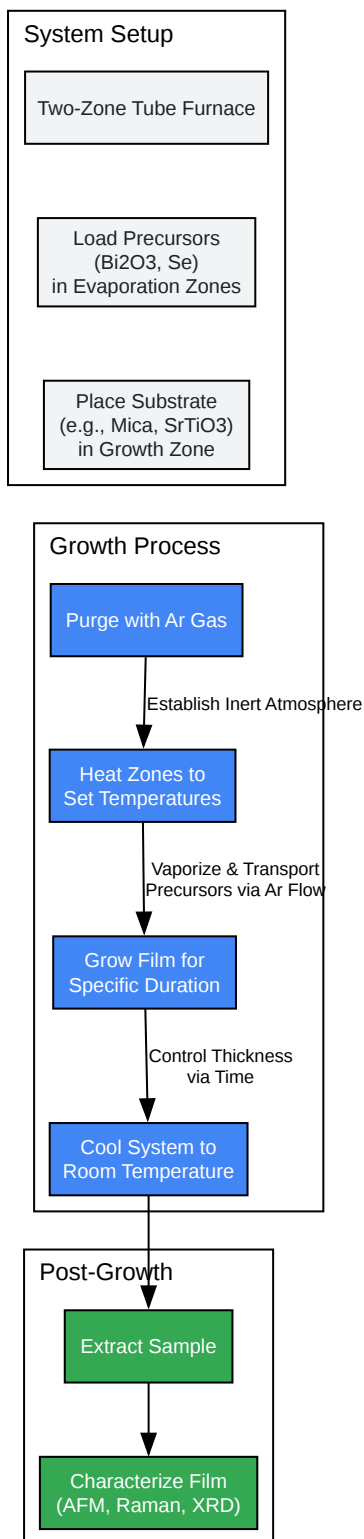
### Synthesis Protocols

The quality of Bi<sub>2</sub>O<sub>2</sub>Se crystals is paramount for accurately studying its intrinsic electronic properties. Several methods have been developed to synthesize high-quality single crystals and thin films.

- **Chemical Vapor Deposition (CVD):** This is a widely used bottom-up technique for growing large-area, high-quality 2D films.[5][20] In a typical process, precursors such as Bi<sub>2</sub>O<sub>3</sub> and Se powders are placed in separate heating zones of a two-temperature zone furnace.[20] An inert carrier gas (e.g., Argon) transports the vaporized precursors downstream onto a target substrate (e.g., mica or SrTiO<sub>3</sub>) held at a specific growth temperature (e.g., 400-500 °C).[21]

By precisely controlling parameters like precursor temperature, substrate temperature, gas flow rate, and pressure, the thickness and morphology of the films can be tuned.[5][21]

- **Molecular Beam Epitaxy (MBE):** MBE is a highly controlled deposition technique that allows for the growth of single-crystal thin films with atomic-layer precision.[22] This method is particularly useful for fabricating high-quality heterostructures and studying thickness-dependent phenomena.[1][8] High-purity elemental Bi, Se, and an oxygen source are evaporated in an ultra-high vacuum chamber and directed towards a heated single-crystal substrate like SrTiO<sub>3</sub>. [22]
- **Modified Bridgman Method:** This technique is suitable for growing large-sized bulk single crystals.[5][20] Precursor powders (e.g., Bi<sub>2</sub>O<sub>3</sub>, Se, Bi) are sealed in a vacuum quartz tube and placed in a furnace with a controlled temperature gradient.[5] The material is melted and then slowly cooled, allowing for the formation of a large, uniform single crystal.[20]

Experimental Workflow: CVD Synthesis of Bi<sub>2</sub>O<sub>2</sub>Se[Click to download full resolution via product page](#)

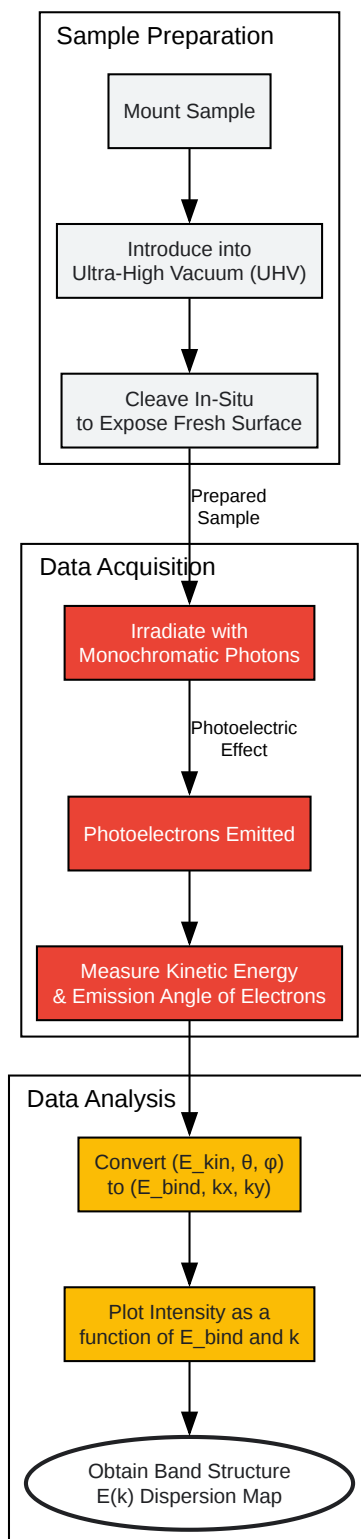
*Workflow for Chemical Vapor Deposition (CVD) of Bi<sub>2</sub>O<sub>2</sub>Se films.*

## Characterization Protocols

- Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is the most powerful and direct experimental technique for mapping the electronic band structure of crystalline solids. [5][23] The technique is based on the photoelectric effect. [23] A sample held in ultra-high vacuum is irradiated with high-energy photons (typically UV or X-rays), causing photoelectrons to be emitted. [24] By measuring the kinetic energy and emission angle of these electrons, one can directly determine their binding energy and momentum within the crystal, effectively mapping the band dispersion  $E(k)$ . [23] For layered materials like  $\text{Bi}_2\text{O}_2\text{Se}$ , samples are typically cleaved in-situ to expose a pristine, atomically flat surface, which is crucial for obtaining high-quality data. [5][24] To observe the conduction band, which is typically unoccupied, the sample's chemical potential can be raised by depositing an electron donor like potassium (K-dosing) on the surface. [4]
- Scanning Tunneling Microscopy/Spectroscopy (STM/S): STM provides atomic-resolution images of the crystal surface. [6] The related technique, STS, measures the tunneling current as a function of bias voltage ( $dI/dV$ ), which is proportional to the local density of states (LDOS). [5] By performing STS measurements, one can determine the band gap with high spatial resolution and confirm its uniformity across the sample. [5]



## Experimental Workflow: ARPES Characterization



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*Workflow for Angle-Resolved Photoemission Spectroscopy (ARPES).*

## Conclusion

The electronic band structure of Bi<sub>2</sub>O<sub>2</sub>Se is central to its promise as a next-generation semiconductor. Its intrinsic properties, including an indirect band gap of ~0.8 eV and a low electron effective mass, give rise to its signature high carrier mobility.<sup>[2][4][5]</sup> Crucially, these properties are highly tunable via quantum confinement, strain engineering, and defect control, offering a versatile platform for designing novel electronic and optoelectronic devices.<sup>[1][10]</sup> The continued refinement of synthesis techniques like CVD and MBE, coupled with direct characterization by methods such as ARPES, will be essential in fully harnessing the potential of this remarkable material.

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## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. web.stanford.edu [web.stanford.edu]
- 5. researching.cn [researching.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. repository.ias.ac.in [repository.ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]

- 15. scis.scichina.com [scis.scichina.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [1712.00532] Native point defects of semiconducting layered Bi<sub>2</sub>O<sub>2</sub>Se [arxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Preparation, properties, and applications of Bi<sub>2</sub>O<sub>2</sub>Se thin films: A review [jos.ac.cn]
- 21. pstorage-accs-6854636.s3.amazonaws.com [pstorage-accs-6854636.s3.amazonaws.com]
- 22. researchgate.net [researchgate.net]
- 23. Experimental Techniques – Vishik Lab: Spectroscopies of Advanced Materials [vishiklab.faculty.ucdavis.edu]
- 24. arpes.stanford.edu [arpes.stanford.edu]
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